

# A Technical Guide to the Spectroscopic Characterization of 3-Ethoxyacryloyl Chloride

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## Compound of Interest

Compound Name: 3-Ethoxyacryloyl chloride

CAS No.: 99471-66-6

Cat. No.: B028321

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This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for **3-ethoxyacryloyl chloride** (CAS RN: 6191-99-7), a key intermediate in various organic syntheses.[1][2][3] Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and experimental protocols.

## Introduction: The Chemical Identity of 3-Ethoxyacryloyl Chloride

**3-Ethoxyacryloyl chloride**, systematically named (2E)-3-ethoxyprop-2-enoyl chloride, is a bifunctional organic compound with the molecular formula  $C_5H_7ClO_2$ . [4] It is a colorless to pale yellow liquid characterized by a reactive acyl chloride group and an ethoxy-substituted  $\alpha,\beta$ -unsaturated system. [3] This unique combination of functional groups makes it a versatile building block in the synthesis of esters, amides, and various heterocyclic compounds. [3]

The molecule's reactivity, particularly its sensitivity to moisture, necessitates careful handling and thorough characterization to ensure its identity and purity for subsequent synthetic

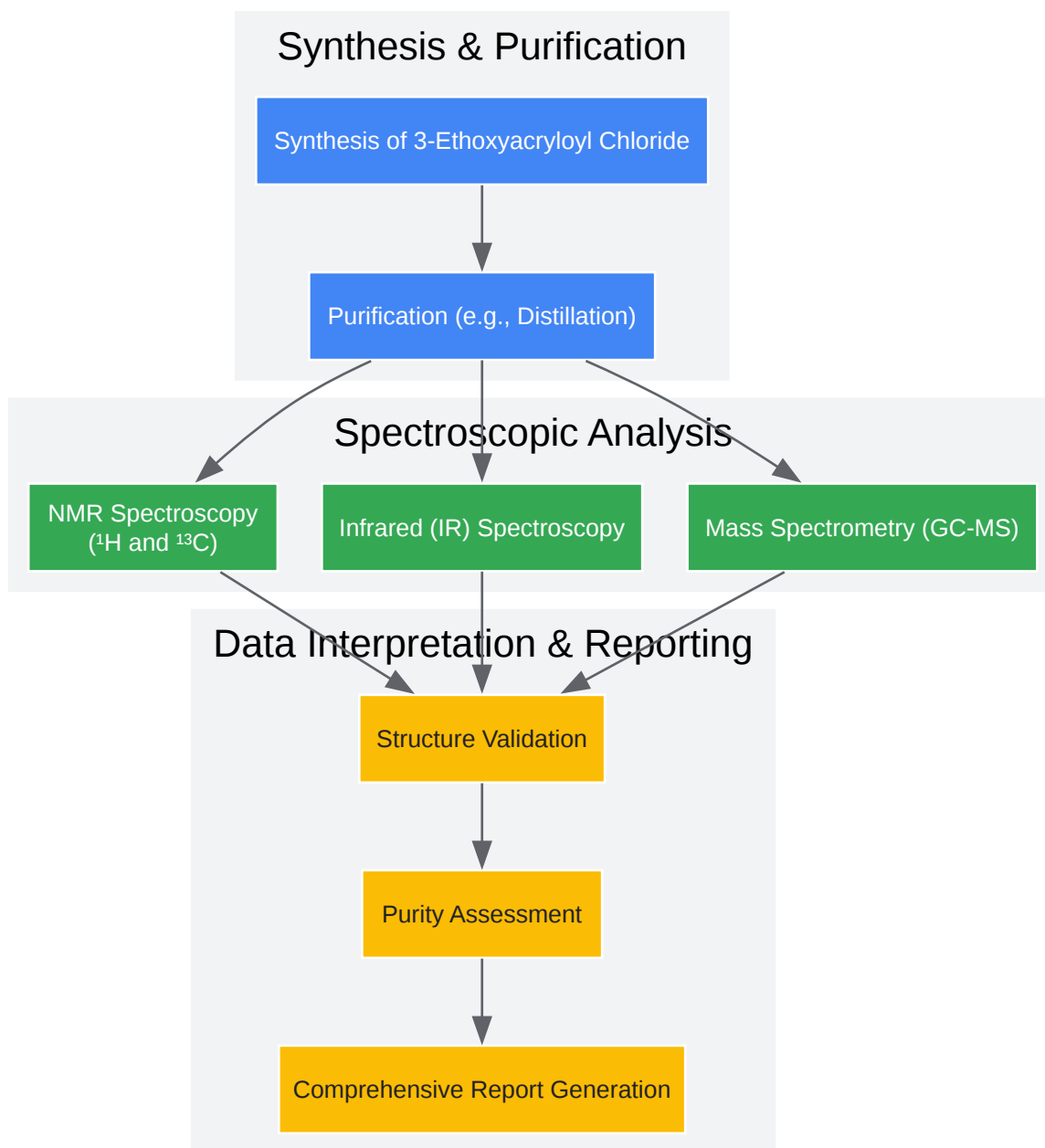
applications. Spectroscopic methods are indispensable tools for this purpose.

Molecular Structure and Properties:

Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>7</sub> ClO <sub>2</sub>	[4]
Molecular Weight	134.56 g/mol	[4]
CAS Number	6191-99-7	[4]
Appearance	Colorless to light orange to yellow clear liquid	
Boiling Point	75 °C at 10 mmHg	[1]

Below is a diagram illustrating the workflow for the complete spectroscopic characterization of **3-Ethoxyacryloyl Chloride**.

## Workflow for Spectroscopic Characterization



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Caption: Workflow for the synthesis, purification, and comprehensive spectroscopic analysis of 3-ethoxyacryloyl chloride.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **3-ethoxyacryloyl chloride**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential for confirming its structure.

## $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum of **3-ethoxyacryloyl chloride** is expected to show distinct signals for the ethyl group and the vinyl protons. The trans-configuration of the double bond can be confirmed by the coupling constant between the vinyl protons. While a publicly available spectrum with full experimental details is not readily accessible, commercial suppliers like Sigma-Aldrich indicate that  $^1\text{H}$  NMR is used to confirm an assay of  $\geq 85\%$ .<sup>[5]</sup>

Expected  $^1\text{H}$  NMR Data:

Protons	Chemical Shift ( $\delta$ , ppm) (Predicted)	Multiplicity	Coupling Constant (J, Hz) (Predicted)	Integration
$\text{CH}_3$	~1.3	Triplet	~7.1	3H
$\text{OCH}_2$	~4.1	Quartet	~7.1	2H
$\text{C}(2)\text{H}$	~5.9	Doublet	~12.5	1H
$\text{C}(3)\text{H}$	~7.7	Doublet	~12.5	1H

Interpretation:

- The triplet at approximately 1.3 ppm and the quartet at around 4.1 ppm are characteristic of an ethyl group, with the quartet being further downfield due to the deshielding effect of the adjacent oxygen atom.
- The two doublets in the vinyl region (around 5.9 and 7.7 ppm) correspond to the two protons on the double bond. The large coupling constant of approximately 12.5 Hz is indicative of a trans relationship between these two protons. The downfield shift of the C(3)H proton is attributed to the electron-donating effect of the ethoxy group.

## $^{13}\text{C}$ NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum provides information about the carbon skeleton of the molecule. SpectraBase has an entry for the  $^{13}\text{C}$  NMR spectrum of (E)-**3-ethoxyacryloyl chloride**.<sup>[6]</sup>

$^{13}\text{C}$  NMR Data:

Carbon	Chemical Shift ( $\delta$ , ppm)
C=O	~165
C-3	~160
C-2	~105
OCH <sub>2</sub>	~70
CH <sub>3</sub>	~14

(Note: The exact chemical shifts are available on SpectraBase under the ID 8UE3o3pIEJP, but require an account for full access.)

Interpretation:

- The signal at approximately 165 ppm is characteristic of a carbonyl carbon in an acyl chloride.
- The signal around 160 ppm corresponds to the C-3 carbon, which is significantly deshielded due to the attached oxygen atom.
- The C-2 carbon appears at a higher field, around 105 ppm.
- The signals for the ethyl group carbons appear at approximately 70 ppm (OCH<sub>2</sub>) and 14 ppm (CH<sub>3</sub>).

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3-ethoxyacryloyl chloride** is expected to be dominated by strong absorptions from the carbonyl group and the carbon-carbon double bond.

Expected IR Absorption Bands:

Wavenumber (cm <sup>-1</sup> )	Functional Group	Intensity
~1770	C=O stretch (acyl chloride)	Strong
~1620	C=C stretch (conjugated)	Medium
~1250	C-O stretch (vinyl ether)	Strong
~960	=C-H bend (trans)	Strong

Interpretation:

- The strong absorption at a high wavenumber (~1770 cm<sup>-1</sup>) is highly characteristic of the carbonyl group in an acyl chloride. Conjugation with the double bond slightly lowers this frequency compared to a saturated acyl chloride.
- The band around 1620 cm<sup>-1</sup> is due to the C=C double bond stretching vibration.
- A strong band around 1250 cm<sup>-1</sup> is expected for the C-O stretching of the vinyl ether.
- The strong absorption around 960 cm<sup>-1</sup> is characteristic of the out-of-plane bending of the hydrogens on a trans-disubstituted alkene.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A GC-MS spectrum for (E)-**3-ethoxyacryloyl chloride** is available on SpectraBase.<sup>[7]</sup>

Expected Fragmentation Pattern:

The molecular ion peak (M<sup>+</sup>) is expected at m/z 134 and 136 with an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom.

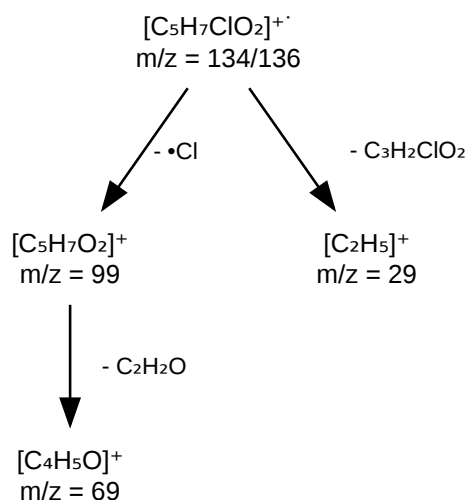
Major Expected Fragments:

m/z	Proposed Fragment
134/136	[M] <sup>+</sup>
99	[M - Cl] <sup>+</sup>
71	[C <sub>2</sub> H <sub>5</sub> OC=CH] <sup>+</sup> or [CH=CHC(O)] <sup>+</sup>
43	[C <sub>2</sub> H <sub>3</sub> O] <sup>+</sup>
29	[C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>

Interpretation and Fragmentation Pathway:

The fragmentation of **3-ethoxyacryloyl chloride** is likely initiated by the loss of a chlorine radical to form a stable acylium ion.

#### Proposed Mass Spectrometry Fragmentation of 3-Ethoxyacryloyl Chloride



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Caption: A simplified proposed fragmentation pathway for **3-ethoxyacryloyl chloride** in mass spectrometry.

## Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for **3-ethoxyacryloyl chloride**.

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **3-ethoxyacryloyl chloride** in 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ). Filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube.
- Data Acquisition:
  - $^1\text{H}$  NMR: Acquire the spectrum using a standard single-pulse experiment. Co-add 8-16 scans to improve the signal-to-noise ratio.
  - $^{13}\text{C}$  NMR: Acquire the spectrum using a proton-decoupled experiment. A larger number of scans (e.g., 1024 or more) will be necessary to obtain a spectrum with an adequate signal-to-noise ratio.

## Infrared (IR) Spectroscopy

- Sample Preparation: As **3-ethoxyacryloyl chloride** is a liquid, a neat spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.
- Data Acquisition: Record a background spectrum of the empty salt plates. Place the sample in the spectrometer and acquire the spectrum over the range of 4000-400  $\text{cm}^{-1}$ . Co-add 16-32 scans for a better quality spectrum.

## Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **3-ethoxyacryloyl chloride** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Data Acquisition: Inject the sample into a gas chromatograph coupled to a mass spectrometer. The GC will separate the compound from any impurities before it enters the mass spectrometer for ionization (typically electron ionization) and analysis.

## Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating system for the identification and purity assessment of **3-ethoxyacryloyl chloride**. The combination of  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS allows for the unambiguous confirmation of its structure, including the stereochemistry of the double bond. These analytical techniques are crucial for ensuring the quality of this important synthetic intermediate in research and drug development.

## References

- SpectraBase. (E)-**3-ethoxyacryloyl chloride**. [\[Link\]](#)
- ResearchGate. Synthesis of aminoquinoline 8. [\[Link\]](#)
- Royal Society of Chemistry. Mass Spectrometry (MS). [\[Link\]](#)
- PubChem. **3-Ethoxyacryloyl chloride**. [\[Link\]](#)
- LookChem. 3-Ethoxy-acryloyl chloride. [\[Link\]](#)
- ResearchGate. Calculated and experimental  $^{13}\text{C}$  NMR chemical shifts. [\[Link\]](#)
- SpectraBase. (E)-**3-ethoxyacryloyl chloride**. [\[Link\]](#)
- NINGBO INNO PHARMCHEM CO.,LTD. **3-Ethoxyacryloyl Chloride**: A Versatile Intermediate in Organic Synthesis and Chemical Manufacturing. [\[Link\]](#)
- KGROUP. NMR Chemical Shifts of Trace Impurities. [\[Link\]](#)
- ResearchGate.  $^1\text{H}$ -Chemical Shifts and Selected  $^1\text{H}$ ,  $^1\text{H}$ -Coupling Constants. [\[Link\]](#)
- Oregon State University.  $^{13}\text{C}$  NMR Chemical Shifts. [\[Link\]](#)
- University of Illinois Chicago.  $^{13}\text{C}$  NMR List of Chemical Shifts. [\[Link\]](#)
- Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [\[Link\]](#)

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## Sources

- [1. 3-Ethoxyacryloyl chloride | 6191-99-7 \[chemicalbook.com\]](#)
- [2. nbinno.com \[nbinno.com\]](#)
- [3. Page loading... \[guidechem.com\]](#)
- [4. 3-Ethoxyacryloyl chloride | C5H7ClO2 | CID 5325500 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [5. 3-乙氧基丙烯酸酰氯 ≥85% \(H-NMR\) | Sigma-Aldrich \[sigmaaldrich.com\]](#)
- [6. dev.spectrabase.com \[dev.spectrabase.com\]](#)
- [7. spectrabase.com \[spectrabase.com\]](#)
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